molecular formula C8H10O2S B1624697 1-Methanesulfonyl-2-methylbenzene CAS No. 23276-69-9

1-Methanesulfonyl-2-methylbenzene

Cat. No.: B1624697
CAS No.: 23276-69-9
M. Wt: 170.23 g/mol
InChI Key: KZBQJUIDAWPMJQ-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-2-methylbenzene, also known as 2-(Methylsulfonyl)toluene, is an organic compound with the molecular formula C8H10O2S. It is a derivative of toluene where a methyl group is substituted with a methanesulfonyl group. This compound is part of the broader class of sulfonyl compounds, which are known for their diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfonyl-2-methylbenzene can be synthesized through various methods. One common approach involves the sulfonation of toluene derivatives. For instance, the reaction of toluene with methanesulfonyl chloride in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonyl-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

    Substitution: Various electrophiles, such as halogens or nitro groups, can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methanesulfonic acid, while substitution reactions can produce a wide range of functionalized aromatic compounds.

Scientific Research Applications

1-Methanesulfonyl-2-methylbenzene has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism by which 1-Methanesulfonyl-2-methylbenzene exerts its effects involves its ability to participate in various chemical reactions. The methanesulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. This makes the compound a versatile intermediate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

    Methanesulfonic Acid: A simpler sulfonyl compound with similar reactivity but different applications.

    Toluene: The parent compound, which lacks the sulfonyl group and has different chemical properties.

    Benzene Sulfonic Acid: Another sulfonyl derivative with distinct reactivity and uses.

Uniqueness: 1-Methanesulfonyl-2-methylbenzene is unique due to the presence of both a methyl and a methanesulfonyl group on the aromatic ring. This combination imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions while maintaining stability under various conditions highlights its versatility and importance in scientific research and industrial applications.

Properties

IUPAC Name

1-methyl-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-7-5-3-4-6-8(7)11(2,9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBQJUIDAWPMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471626
Record name 1-methanesulfonyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23276-69-9
Record name 1-methanesulfonyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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